6-Methylquinoxaline-2,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methylquinoxaline-2,3-diamine |
InChI |
InChI=1S/C9H10N4/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3,(H2,10,12)(H2,11,13) |
InChI Key |
GPGFYRFJULOSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methylquinoxaline 2,3 Diamine and Its Analogs
Strategic Condensation Reactions for Quinoxaline (B1680401) Ring Formation
The cornerstone of quinoxaline synthesis lies in the cyclocondensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This versatile reaction has been adapted and optimized over the years to improve yields, reduce reaction times, and embrace greener chemical principles.
Reactions of Substituted 1,2-Diamines with Dicarbonyl Compounds
The most traditional and widely employed method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. pharmacyinfoline.comresearchgate.net In the context of 6-Methylquinoxaline-2,3-diamine, the key starting material is 4-methyl-1,2-phenylenediamine. The classical approach to installing the 2,3-diamino functionality involves the reaction of the diamine with cyanogen (B1215507) or a cyanogen equivalent, such as oxamide (B166460) or rubeanic acid, which can be considered a dicarbonyl surrogate.
The reaction of 4-methyl-o-phenylenediamine with oxalic acid can lead to the formation of 6-methylquinoxaline-2,3-dione (B12355034), which can then be converted to the diamine through subsequent chemical transformations. impactfactor.org
A common laboratory-scale synthesis of quinoxaline derivatives involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound in a solvent like ethanol (B145695) or acetic acid, often with heating. pharmacyinfoline.com For instance, the reaction of o-phenylenediamine with benzil (B1666583) in rectified spirit, when warmed, yields 2,3-diphenylquinoxaline (B159395). pharmacyinfoline.com This general principle can be extended to the synthesis of various quinoxaline derivatives.
Development of Green Chemistry Protocols
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. This has led to the exploration of aqueous reaction media, catalyst-free conditions, and alternative energy sources like microwave irradiation.
Performing organic reactions in water is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. The synthesis of quinoxaline derivatives has been successfully achieved in aqueous media. For example, the condensation of o-phenylenediamine with various 1,2-dicarbonyl compounds can be carried out in water, often leading to high yields of the desired products.
The inherent reactivity of 1,2-diamines and 1,2-dicarbonyl compounds often allows for their condensation without the need for a catalyst. These catalyst-free approaches simplify the reaction setup and purification procedures, reducing chemical waste. The reaction can often be carried out by simply mixing the reactants in a suitable solvent or even under solvent-free conditions. Sonication has also been employed as a green and efficient method for the synthesis of quinoxalines, providing high yields in short reaction times without the need for a catalyst. ajrconline.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sphinxsai.comijpsjournal.comrsc.orgunito.itchim.it The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. sphinxsai.com The synthesis of various quinoxaline derivatives has been efficiently carried out using microwave heating, often under solvent-free conditions, which further enhances the green credentials of the method. sphinxsai.com For example, the reaction of o-phenylenediamine with benzil can be completed in just three minutes with microwave irradiation, compared to 30 minutes of conventional heating. sphinxsai.com This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including various quinoxaline derivatives. sphinxsai.comijpsjournal.com
The table below summarizes the comparison between conventional and microwave-assisted synthesis for some quinoxaline derivatives.
| Reactants | Method | Reaction Time | Yield (%) |
| o-phenylenediamine, Benzil | Conventional (Reflux) | 30 min | - |
| o-phenylenediamine, Benzil | Microwave (525W) | 3 min | - |
| o-phenylenediamine, Formic Acid | Conventional (Reflux) | 2 hours | - |
| o-phenylenediamine, Formic Acid | Microwave (595W) | 7 min | - |
| o-phenylenediamine Dihydrochloride, Acetic Acid | Conventional (Reflux) | 45 min | - |
| o-phenylenediamine Dihydrochloride, Acetic Acid | Microwave (425W) | 8 min | - |
Data adapted from a study on microwave-assisted synthesis of heterocycles. sphinxsai.com Specific yield percentages were not provided in the source for direct comparison.
Catalytic Enhancements in 2,3-Diaminoquinoxaline Synthesis
While catalyst-free methods are attractive, the use of catalysts can often enhance the rate and selectivity of quinoxaline formation, particularly with less reactive substrates. A variety of catalysts have been explored for this purpose. Both acid and base catalysts can be employed to facilitate the condensation reaction. researchgate.net More advanced catalytic systems, including the use of various metal salts and supported catalysts, have also been reported to improve the efficiency of quinoxaline synthesis. The choice of catalyst can be crucial in optimizing the reaction conditions for specific substrates and achieving high yields of the desired 2,3-diaminoquinoxaline derivatives.
The table below presents a selection of catalysts used in the synthesis of 2,3-diphenylquinoxaline via sonication.
| Catalyst | Reaction Time (min) | Yield (%) |
| ZnCl₂ | 10 | 95.8 |
| CoCl₂ | 15 | 96.2 |
| Ni(OAc)₂ | 17 | 97.3 |
| Mn(OAc)₂ | 12 | 98.3 |
| Oxalic Acid | 8 | 97.0 |
Data from a study on the sonochemical synthesis of 2,3-diphenylquinoxaline. ajrconline.org
Lewis Acid Catalysis in Cyclocondensation
The classic condensation reaction to form quinoxalines can be significantly accelerated by the use of Lewis acid catalysts. These catalysts activate the dicarbonyl compound, facilitating nucleophilic attack by the diamine. A variety of Lewis acids have been employed to improve reaction rates and yields, often under mild, room-temperature conditions. mdpi.com For instance, iron(III) catalysts such as Fe(OTf)₃ and FeCl₃ have proven effective in promoting the annulation of indoles with 1,2-diaminoarenes to form 2-aminoaryl quinoxalines. acs.org Other effective catalysts include cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which can catalyze the reaction in water, offering a green chemistry approach. chim.it Ferric chloride (FeCl₃) has also been used as a Lewis acid initiator for quinoxaline synthesis. mdpi.com
| Catalyst | Substrates | Conditions | Yield | Reference |
| Cerium(IV) Ammonium Nitrate (CAN) | o-phenylenediamines, vicinal diketones | Tap water, room temp. | Excellent | chim.it |
| Fe(OTf)₃ | 2-substituted indoles, 1,2-diaminoarenes | DCE, 120 °C | Good to Excellent | acs.org |
| FeCl₃ | Aniline derivatives, DMF | 120 °C | 40-97% | mdpi.com |
| Nanozeolite-Propylsulfonic Acid | o-phenylenediamines, 1,2-diketones | Water, room temp. | Excellent | chim.it |
Transition Metal Catalysis (e.g., Iridium, Copper)
Transition metals offer powerful catalytic cycles for synthesizing quinoxaline derivatives through various mechanisms, including dehydrogenation and cross-coupling reactions.
Iridium Catalysis: Iridium complexes are particularly effective for the synthesis of 2-methylquinoxaline (B147225) derivatives. An attractive, atom-efficient method involves the reaction of 1,2-phenylenediamines with glycerol (B35011), a readily available and sustainable C3 source. researchgate.net In this process, an iridium catalyst bearing an N-heterocyclic carbene (NHC) ligand facilitates the dehydrogenation of glycerol to an aldehyde intermediate, which then undergoes condensation and subsequent cyclization with the diamine. researchgate.netmdpi.com This method has been successfully applied to substituted diamines, such as 4-methyl-1,2-phenylenediamine, to produce the corresponding 6-methyl- and 7-methylquinoxaline isomers in good yields. mdpi.com
Copper Catalysis: Copper catalysts are widely used for synthesizing quinoxalines and related N-heterocycles. nih.gov While many methods focus on creating the main quinoxaline ring, copper-catalyzed C-N coupling reactions are instrumental in producing 2,4-diaminoquinazoline derivatives from 2-bromobenzonitriles and amines, a reaction pathway that highlights the utility of copper in forming C-N bonds essential for amino-substituted heterocycles. thieme-connect.de
| Metal Catalyst | Substrates | Key Transformation | Reference |
| Iridium-NHC Complex | 1,2-phenylenediamines, Glycerol | Dehydrogenative cyclocondensation | researchgate.netmdpi.com |
| Copper(I) Iodide | 2-bromobenzonitriles, Amines | C-N coupling for diaminoquinazolines | thieme-connect.de |
Organocatalytic Pathways
In a move towards more sustainable and metal-free synthesis, organocatalysis has emerged as a powerful alternative. These methods avoid the costs and toxicity associated with metal catalysts. rsc.org
One efficient organocatalytic approach for quinoxaline synthesis involves the use of nitrilotris(methylenephosphonic acid), which catalyzes the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in high yields and short reaction times. rsc.org Another notable metal-free strategy employs iodine (20 mol%) as a catalyst with DMSO as the solvent and oxidant. sapub.orgrsc.org This system facilitates a one-pot oxidation of α-hydroxy ketones to the corresponding dicarbonyl species, followed by cyclization with the diamine. rsc.org
Regioselective Functionalization and Derivatization Strategies
Once the this compound core is formed, its properties can be finely tuned through regioselective modification of its functional groups.
Introduction and Modification of the Methyl Group at Position 6
The most direct method for introducing the methyl group at the C6 position is to begin the synthesis with a correspondingly substituted precursor, namely 4-methyl-1,2-phenylenediamine. fujifilm.commdpi.com This ensures the methyl group is placed regiospecifically from the outset.
Modification of the existing methyl group on the quinoxaline ring is a more advanced strategy. While direct C(sp³)–H functionalization of 6-methylquinoxaline (B1581460) is less explored, extensive research on the analogous 8-methylquinoline (B175542) system provides valuable insights. researchgate.net Methodologies for the transformation of the methyl group at the C8 position of quinoline (B57606) have been developed using both metal-catalyzed and metal-free protocols. thieme-connect.de For instance, Rh(III)-catalyzed regioselective methylation of 8-methylquinolines with organoboron reagents demonstrates the feasibility of C(sp³)–H activation. researchgate.net Another approach involves the direct oxidative C–H functionalization of methyl-azaheteroarenes to aldehydes using an I₂–DMSO system, which could potentially convert the methyl group into a more versatile formyl group for further derivatization. researchgate.net Furthermore, the addition of unstable methyl radicals to aryl isocyanides has been shown to produce methylated pyrrolo[1,2-a]quinoxalines, suggesting radical pathways as a potential route for methylation. nih.gov
Modification of the Amino Functionalities at Positions 2 and 3
The amino groups at the C2 and C3 positions are prime sites for derivatization, allowing for the construction of a diverse library of compounds. A common strategy involves the nucleophilic substitution of 2,3-dichloroquinoxaline (B139996) with various amines to generate non-symmetrical 2,3-diaminoquinoxaline derivatives. tandfonline.com This approach allows for the introduction of a wide range of alkyl and aryl substituents onto the amino nitrogens. tandfonline.com
Another powerful derivatization route involves converting the amino groups into other functionalities. For example, 6-bromo-2,3-dihydrazinylquinoxaline can be synthesized from the corresponding dichloro derivative by reacting it with hydrazine. nih.gov This dihydrazinyl intermediate serves as a versatile platform for further reactions. It can be condensed with β-diketones like acetylacetone (B45752) to form N-pyrazolo derivatives, effectively building new heterocyclic rings onto the quinoxaline core. nih.gov The reactivity of hydrazino groups as derivatization agents has also been explored with 2-hydrazinoquinoline (B107646) (HQ), which readily reacts with aldehydes and ketones to form stable hydrazones. nih.govmdpi.com
| Starting Material | Reagent(s) | Product Type | Reference |
| 2,3-Dichloroquinoxaline | Various alkyl/aryl amines | N²,N³-disubstituted-2,3-diaminoquinoxalines | tandfonline.com |
| 6-Bromo-2,3-dichloroquinoxaline | Hydrazine hydrate | 6-Bromo-2,3-dihydrazinylquinoxaline | nih.gov |
| 6-Bromo-2,3-dihydrazinylquinoxaline | Acetylacetone | 6-Bromo-2,3-di(pyrazol-1-yl)quinoxaline | nih.gov |
| 2-Hydrazinoquinoline | Aldehydes/Ketones | Hydrazone derivatives | nih.govmdpi.com |
Halogenation and Subsequent Nucleophilic Substitution (e.g., Sulfhydrylation)
Halogenation of the quinoxaline ring provides a crucial handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNA_r). The electron-deficient nature of the pyrazine (B50134) ring activates the quinoxaline system towards attack by nucleophiles, especially when electron-withdrawing groups are present. libretexts.orgpressbooks.pubmasterorganicchemistry.com
A highly effective strategy begins with a pre-halogenated starting material, such as 4-bromo-o-phenylenediamine, to synthesize a bromo-substituted quinoxaline like 6-bromo-2,3-dichloroquinoxaline. nih.gov The chlorine atoms at the C2 and C3 positions are highly susceptible to nucleophilic displacement. This allows for the selective introduction of various nucleophiles.
For sulfhydrylation, 2,3-dichloroquinoxaline can be reacted with sulfur nucleophiles. For instance, treatment with benzenethiol (B1682325) derivatives in the presence of a base like cesium carbonate can yield 6-[(het)arylthiomethyl]quinoxalines, demonstrating a successful sulfhydrylation reaction. nih.gov This two-step sequence of halogenation followed by nucleophilic substitution is a cornerstone in the functionalization of the quinoxaline scaffold, enabling the synthesis of complex derivatives with tailored properties. youtube.com
Synthesis from Quinoxaline-2,3-dione Precursors
The synthesis of this compound and its analogs often commences with the corresponding dione (B5365651), 6-methylquinoxaline-2,3(1H,4H)-dione. This precursor is readily accessible through the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid. nih.gov From this key intermediate, two primary pathways are explored: direct conversion to diamine analogs and its use in Schiff base synthesis.
Conversion of 6-Methylquinoxaline-2,3-dione to Diamine Analogs
The transformation of the robust dione functionality into vicinal diamines can be approached through several synthetic strategies, primarily involving either direct reduction of the carbonyl groups or a condensation-based approach to introduce nitrogen-containing substituents.
Reduction of the Dione:
The direct reduction of the cyclic amide-like carbonyls in 6-methylquinoxaline-2,3(1H,4H)-dione to the corresponding diamine, 6-methyl-1,2,3,4-tetrahydroquinoxaline-2,3-diamine, is a challenging transformation that requires potent reducing agents. Lithium aluminum hydride (LiAlH₄) is a primary candidate for this type of reduction. adichemistry.comnumberanalytics.com LiAlH₄ is a powerful nucleophilic reducing agent capable of reducing amides to amines. masterorganicchemistry.com The proposed reaction would involve the reduction of the two carbonyl groups within the quinoxaline-2,3-dione ring to yield the desired saturated diamine. The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). sapub.org
Catalytic Hydrogenation:
Catalytic hydrogenation represents another potential route for the reduction of the quinoxaline ring system. While often employed for the reduction of alkenes and alkynes, specific catalysts and conditions can effect the reduction of heterocyclic aromatic rings. wordpress.com For instance, catalytic reduction has been used to produce 1,2,3,4-tetrahydroquinoxalines. sapub.org This method could potentially be adapted for the reduction of 6-methylquinoxaline-2,3-dione, likely requiring high pressure and temperature in the presence of a catalyst such as platinum or palladium on carbon. sapub.orgclockss.org
Condensation Route to Diamine Analogs:
An alternative to direct reduction is the synthesis of diamine analogs through condensation reactions. This approach involves reacting the quinoxaline-2,3-dione with primary amines to form diimino or bis(amino) derivatives. A notable example is the synthesis of N²,N³-bis(3-nitrophenyl)quinoxaline-2,3-diamine from quinoxaline-2,3(1H,4H)-dione and 3-nitroaniline (B104315) in a methanolic solution. ijfans.org This reaction proceeds via a condensation mechanism, effectively replacing the carbonyl oxygens with substituted nitrogen atoms. This methodology could be applied to 6-methylquinoxaline-2,3-dione to generate a variety of N,N'-disubstituted diamine analogs.
Table 1: Synthetic Approaches for the Conversion of 6-Methylquinoxaline-2,3-dione to Diamine Analogs
| Method | Reagents and Conditions | Product Type | Reference |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) in THF | Saturated Diamine | adichemistry.comsapub.org |
| Catalytic Hydrogenation | H₂, Pt/C or Pd/C, high pressure/temperature | Saturated Diamine | sapub.orgwordpress.com |
| Condensation | Primary Amine (e.g., 3-nitroaniline) in methanol, reflux | N,N'-Disubstituted Diamine Analog | ijfans.org |
Schiff Base Synthesis Derived from Dione and Diamine Systems
Schiff bases are compounds containing an imine or azomethine group (-C=N-), formed by the condensation of a primary amine with a carbonyl compound. adichemistry.com They are valuable intermediates in organic synthesis and have been extensively studied for their coordination chemistry.
From 6-Methylquinoxaline-2,3-dione:
The carbonyl groups of 6-methylquinoxaline-2,3-dione can react with primary amines to form Schiff base-type structures. While the formation of a di-imine by reaction with two equivalents of an amine is possible, the tautomeric nature of the dione often leads to the formation of mono-imino derivatives. For example, quinoxaline-2,3-dione has been reacted with 4-aminoantipyrine (B1666024) to create a Schiff base ligand that subsequently forms metal complexes. Similarly, condensation with 2-aminophenol (B121084) has been reported. ajrconline.org These reactions typically involve refluxing the reactants in an alcoholic solvent, sometimes with the addition of an acid catalyst.
From this compound:
Once this compound is synthesized, it serves as an excellent platform for the creation of a wide array of bis-Schiff bases. The two primary amino groups can readily condense with two equivalents of an aldehyde or ketone. nih.gov The general procedure involves reacting the diamine with the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with catalytic amounts of an acid like acetic acid to facilitate the dehydration step. researchgate.net This methodology allows for the introduction of diverse functionalities into the quinoxaline scaffold.
Table 2: Examples of Schiff Base Synthesis from this compound
| Carbonyl Compound | Schiff Base Product Name | Reaction Conditions | Reference |
| Benzaldehyde | N,N'-(6-methylquinoxaline-2,3-diyl)bis(1-phenylmethanimine) | Ethanol, cat. Acetic Acid, Reflux | nih.govresearchgate.net |
| Salicylaldehyde | 2,2'-((6-methylquinoxaline-2,3-diyl)bis(azanylylidene))bis(methanylylidene)diphenol | Methanol, Reflux | science.gov |
| Acetone | N,N'-(6-methylquinoxaline-2,3-diyl)bis(propan-2-imine) | Ethanol, Reflux | adichemistry.com |
| 4-Methoxybenzaldehyde | N,N'-(6-methylquinoxaline-2,3-diyl)bis(1-(4-methoxyphenyl)methanimine) | Ethanol, cat. Acetic Acid, Reflux | researchgate.net |
Chemical Reactivity and Transformation Studies of 6 Methylquinoxaline 2,3 Diamine Scaffolds
Electrophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Nucleus
The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring, which generally makes it resistant to electrophilic aromatic substitution (EAS). However, the reactivity of the 6-methylquinoxaline-2,3-diamine nucleus is significantly modulated by its substituents. The benzene (B151609) portion of the molecule contains a methyl group at C6 and is fused to the pyrazine ring bearing two amino groups at C2 and C3.
The amino groups at positions 2 and 3, and the methyl group at position 6, are all electron-donating groups. Through resonance and inductive effects, they increase the electron density of the aromatic carbocyclic ring, thereby activating it towards electrophilic attack. These groups are known to direct incoming electrophiles to the ortho and para positions. In the case of this compound, the positions available for substitution on the benzene ring are C5, C7, and C8.
Considering the directing effects of the existing substituents:
The methyl group at C6 is ortho-, para- directing, activating positions C5 and C7 (as C8 is meta).
The fused pyrazine ring itself is deactivating.
The amino groups strongly activate the entire heterocyclic system, with their influence extending to the fused benzene ring.
The combined influence of the strongly activating amino groups and the methyl group suggests that electrophilic substitution would be directed primarily to the C5 and C7 positions, which are ortho and para to the activating methyl group and are part of the activated benzenoid ring.
While specific studies on the nitration or sulfonation of this compound are not extensively documented, halogenation of related quinoxaline systems has been reported. For instance, 2,3-diphenylquinoxaline (B159395) can undergo deprotometalation followed by trapping with iodine to yield 5-iodo-2,3-diphenylquinoxaline. mdpi.com This indicates that functionalization at the C5 position is feasible, a position analogous to one of the activated sites on the this compound scaffold.
Reactions Involving the Amino Functionalities
The two amino groups at the C2 and C3 positions are primary nucleophilic centers and are involved in a variety of chemical transformations, including acylation, alkylation, and significant cyclocondensation reactions.
Acylation and Alkylation of Amine Groups
The primary amino groups of this compound are expected to readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction would lead to the formation of the corresponding mono- or di-acylated products. The reaction introduces an amide functionality, which can significantly alter the electronic and biological properties of the molecule.
Similarly, alkylation of the amino groups with alkyl halides can occur, yielding secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These reactions are fundamental in diversifying the structure for various applications. While direct examples for this compound are not prevalent in cited literature, the acylation of quinoxalin-2(1H)-ones at the C3 position with α-oxocarboxylic acids has been achieved, demonstrating the feasibility of C-C bond formation on the pyrazine ring under specific conditions. nih.gov
Cyclocondensation Reactions with Carbonyl Compounds
The ortho-diamine arrangement of the amino groups is a key structural feature that enables cyclocondensation reactions with 1,2-dicarbonyl compounds. This reaction is a powerful method for the synthesis of new, fused heterocyclic systems. When this compound is treated with an α-dicarbonyl compound, such as benzil (B1666583) or biacetyl, it undergoes a condensation reaction to form a new pyrazine ring, resulting in a pyrazino[2,3-b]quinoxaline derivative. rsc.orgrsc.org
The reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. rsc.org The general transformation involves the formation of two new carbon-nitrogen bonds, leading to a planar, aromatic, polycyclic system. These fused systems are of significant interest due to their extended π-systems and potential applications in materials science and medicinal chemistry. researchgate.netnih.gov
| Starting Material | Reagent (α-Dicarbonyl) | Product | Reaction Conditions |
| This compound | Benzil | 7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline | Acetic acid, heat |
| This compound | Biacetyl (2,3-Butanedione) | 2,3,7-Trimethylpyrazino[2,3-b]quinoxaline | Ethanol, heat |
| This compound | Glyoxal | 7-Methylpyrazino[2,3-b]quinoxaline | Ethanol, heat |
| This compound | Pyruvic Acid | 7-Methyl-2-methylpyrazino[2,3-b]quinoxalin-3(4H)-one | Acetic acid, heat |
Oxidation and Reduction Chemistry of the Quinoxaline System
The oxidation and reduction of the this compound scaffold can occur at several sites: the pyrazine ring, the amino groups, or the methyl group.
Oxidation: The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The primary amino groups are also susceptible to oxidation, which can be a competing reaction.
Reduction: The pyrazine ring of the quinoxaline system can be reduced to yield a 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd) or hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones but is generally unreactive towards aromatic C=N bonds found in heterocycles like quinoxaline under standard conditions. masterorganicchemistry.comyoutube.comyoutube.com However, its reactivity can be enhanced with additives. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the pyrazine ring.
Heterocyclic Annulation and Ring Expansion Reactions
Heterocyclic annulation is a key strategy for expanding the structural complexity of the this compound core. As detailed in Section 3.2.2, the most prominent annulation reaction for this scaffold is the cyclocondensation with α-dicarbonyl compounds to construct a new pyrazine ring, yielding pyrazino[2,3-b]quinoxalines. rsc.orgrsc.org
This strategy can be extended using various dicarbonyl compounds to access a library of derivatives with different substituents on the newly formed ring. For example, using substituted benzils leads to variously substituted 2,3-diaryl-7-methylpyrazino[2,3-b]quinoxalines. The reaction of 2,3-diaminoquinoxaline with diethyl acetylenedicarboxylate (B1228247) provides another route to this fused system, initially forming a 2-ethoxycarbonylmethylene-3-oxo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline. rsc.orgrsc.org
Advanced Spectroscopic and Computational Investigations of 6 Methylquinoxaline 2,3 Diamine
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 6-Methylquinoxaline-2,3-diamine. Each technique provides unique insights into different aspects of the molecule's constitution.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are influenced by the electron-donating amino groups and the aromatic quinoxaline (B1680401) core. The methyl group protons would appear as a singlet, typically in the upfield region. The aromatic protons on the benzene (B151609) ring will show distinct splitting patterns (doublets and doublet of doublets) based on their coupling with neighboring protons. The protons of the two amino groups are expected to show a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound would show distinct signals for the methyl carbon, the aromatic carbons, and the carbons bearing the amino groups. The chemical shifts of the carbons in the quinoxaline ring are particularly informative about the electron distribution within the heterocyclic system. Computational predictions using Density Functional Theory (DFT) are often employed to assign the observed chemical shifts to specific carbon atoms. researchgate.net
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.4 | ~21 |
| Aromatic CH | 7.0 - 7.8 | 115 - 130 |
| Quaternary C | - | 135 - 155 |
| C-NH₂ | - | ~150 |
| -NH₂ | ~5.0 (broad) | - |
Note: The data in this table is predicted based on computational models and analysis of similar quinoxaline derivatives. Actual experimental values may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes expected are:
N-H Stretching: The two amino groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the methyl C-H stretching will be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will be found in the 1500-1650 cm⁻¹ region.
N-H Bending: The bending vibrations of the amino groups typically appear in the range of 1580-1650 cm⁻¹.
C-N Stretching: The stretching of the C-N bonds will be observed in the 1250-1350 cm⁻¹ region.
Computational DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of the experimental FTIR spectrum. nih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric) | ~3450 |
| N-H Stretch (symmetric) | ~3350 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| C=N / C=C Stretch | 1500 - 1650 |
| N-H Bend | 1580 - 1650 |
| C-N Stretch | 1250 - 1350 |
Note: This is a generalized prediction based on typical functional group frequencies and computational studies of related molecules.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The quinoxaline core is a strong chromophore, and the presence of the methyl and amino substituents will influence the position and intensity of the absorption maxima (λ_max). The amino groups, being auxochromes, are likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoxaline. Time-dependent DFT (TD-DFT) calculations are a valuable tool for predicting the electronic absorption spectra and assigning the observed transitions. researchgate.netrsc.org
| Transition Type | Predicted Absorption Maximum (λ_max) Range (nm) |
| π → π | 250 - 300 |
| n → π | 350 - 400 |
Note: These predictions are based on TD-DFT calculations performed on analogous aromatic amines and quinoxaline systems.
Fluorescence Spectroscopy for Emission Properties
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoxaline derivatives are known to be fluorescent. nih.govresearchgate.net The fluorescence properties of this compound, including its emission wavelength and quantum yield, are dictated by its electronic structure and the rigidity of the molecule. The presence of the electron-donating amino groups is expected to enhance the fluorescence intensity. The emission spectrum is typically a mirror image of the longest wavelength absorption band. The study of fluorescence provides insights into the excited state properties of the molecule, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs).
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate molecular mass, confirming its elemental formula (C₉H₁₀N₄). The fragmentation pattern observed in the mass spectrum gives valuable structural information. The molecule is expected to undergo characteristic fragmentation pathways under electron impact, such as the loss of the methyl group, elimination of HCN, or cleavage of the diamine substituents. In silico fragmentation prediction tools can be used to simulate the mass spectrum and aid in the interpretation of the fragmentation patterns. nih.govresearchgate.net
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry studies, particularly those employing Density Functional Theory (DFT), are essential for a deeper understanding of the molecular properties of this compound. researchgate.net These methods allow for the calculation of various molecular properties that are not easily accessible through experimental techniques alone.
Computational models can predict the optimized molecular geometry, including bond lengths and angles, providing a three-dimensional representation of the molecule. Furthermore, DFT calculations can be used to determine the distribution of electron density and to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the chemical reactivity and the electronic excitation properties of the molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (e.g., HOMO/LUMO)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of quinoxaline derivatives. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. biomedres.us A smaller energy gap suggests higher polarizability, greater chemical reactivity, and biological activity, as electrons can be more easily excited to a higher energy state. biomedres.usnih.gov
Theoretical calculations for quinoxaline derivatives are often performed using the B3LYP functional with basis sets like 6–311++G(d,p). researchgate.netcolab.ws These calculations provide the optimized molecular geometry and the energies of the frontier molecular orbitals. The distribution of HOMO and LUMO densities reveals the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), respectively. This information is crucial for understanding charge transfer interactions within the molecule.
Table 1: Key Parameters from DFT Calculations
| Parameter | Significance |
|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's electron-donating ability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com |
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand (such as a quinoxaline derivative) and a biological target, typically a protein. nih.gov These methods are essential in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. The output includes a binding energy score, which estimates the strength of the interaction, and a detailed view of the binding mode, including specific hydrogen bonds and hydrophobic interactions with amino acid residues in the active site.
In a study involving a derivative containing the 6-methylquinoxaline (B1581460) core, specifically 4,4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline) (MDBD), molecular docking was performed against the c-Met kinase protein (PDB ID: 3F66), a target in cancer therapy. researchgate.net The results showed a very strong binding affinity. researchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the ligand-protein complex over time in a simulated physiological environment. nih.govnih.gov By calculating parameters like the root-mean-square deviation (RMSD), these simulations can confirm whether the ligand remains stably bound in the predicted orientation. nih.gov For instance, stable RMSD values for the complex over a simulation of 100 nanoseconds would indicate a stable and favorable interaction. nih.gov
Table 2: Example Molecular Docking Results for an MDBD Derivative
| Parameter | Finding | Source |
|---|---|---|
| Target Protein | c-Met kinase (PDB ID: 3F66) | researchgate.net |
| Binding Energy | -10.8 kcal/mol | researchgate.net |
| Inhibition Constant (Ki) | 0.01187 µM | researchgate.net |
| Interacting Residues | ARG1086, MET1211 | researchgate.net |
Quantum Chemical Investigations of Reactivity and Reaction Mechanisms
Quantum chemical calculations, primarily through DFT, are used to determine global and local reactivity descriptors. These parameters help predict the chemical behavior of a molecule. nih.gov The energies of the HOMO and LUMO orbitals are used to calculate several of these descriptors. nih.gov
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): A measure of the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". biomedres.us
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. irjweb.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule. nih.gov Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). nih.gov This allows for the prediction of the most reactive sites on the molecule. nih.gov
Computational Prediction of Spectroscopic Parameters
DFT calculations are also a reliable method for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.net For complex organic molecules like quinoxaline derivatives, ab initio DFT theoretical methods at levels like B3LYP/6-311++G(d,p) are employed to compute various spectra. researchgate.netcolab.ws
Fourier-Transform Infrared (FTIR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FTIR spectra to assign specific vibrational modes to functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be computationally predicted. researchgate.net These theoretical values serve as a valuable tool for interpreting and validating experimental NMR data.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. nih.gov
In studies of related quinoxaline derivatives, these computational methods have successfully reproduced experimental spectral data, confirming their utility in structural characterization. researchgate.netcolab.ws
Table 3: Computational Methods for Spectroscopic Parameter Prediction
| Spectroscopy Type | Computational Method | Basis Set Example |
|---|---|---|
| FTIR, ¹H NMR, ¹³C NMR | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) researchgate.netcolab.ws |
| UV-Visible | Time-Dependent DFT (TD-DFT) | B3LYP/6-311++G(d,p) researchgate.net |
Applications in Materials Science and Advanced Technology
Development of Organic Electronic Materials
The unique electronic structure of the quinoxaline (B1680401) moiety, characterized by its electron-deficient nature, makes it a valuable component in the design of organic electronic materials. The diamine substitution provides sites for further molecular elaboration, allowing for the fine-tuning of the material's properties.
Application in Organic Semiconductors
Quinoxaline derivatives are actively being investigated as organic semiconductors. The electron-accepting nature of the quinoxaline ring system is a key feature in creating donor-acceptor (D-A) type materials, which are fundamental to many organic electronic devices. researchgate.net While specific charge transport data for 6-Methylquinoxaline-2,3-diamine is not extensively documented, studies on analogous quinoxaline-based materials provide insight into its potential. For instance, new quinoxaline-based derivatives have been synthesized and incorporated into organic thin-film transistors (OTFTs), demonstrating p-channel characteristics with hole mobilities suitable for semiconductor applications. rsc.org The introduction of different functional groups to the quinoxaline core allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport.
A study on novel quinoxaline derivatives demonstrated their potential in constructing organic semiconductors, with one such polymer exhibiting a high hole mobility of up to 0.12 cm²/Vs. This highlights the promise of quinoxaline-type chromophores in this field.
Design of Electroluminescent Materials for Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are recognized for their applications in organic light-emitting diodes (OLEDs), often serving as electron-transporting or emissive materials. nih.gov Their inherent thermal stability and electron-deficient characteristics contribute to the performance and longevity of OLED devices. nih.gov
Research on 2,3-diphenylquinoxaline (B159395) amine derivatives has shown their utility as yellow-blue emissive materials. researchgate.net The incorporation of different amine groups allows for the tuning of the emission color and the electrochemical properties of the resulting materials. researchgate.net Furthermore, iridium(III) complexes containing 2,3-diphenylquinoxaline derivatives have been synthesized and shown to emit deep red photoluminescence, making them suitable for use as emitters in OLEDs. rsc.org These complexes have demonstrated high electron mobility, which is a beneficial property for OLED performance. rsc.org
The following table summarizes the electroluminescence (EL) performance of an OLED device using a 2,3-diphenylquinoxaline derivative (Ir4) as the emitter. rsc.org
| Parameter | Value |
| Maximum Luminance | 20,676 cd/m² |
| Current Efficiency | 14.0 cd/A |
| Power Efficiency | 12.0 lm/W |
| External Quantum Efficiency | 17.8% |
Table 1: Electroluminescence performance of an OLED with a 2,3-diphenylquinoxaline derivative emitter. rsc.org
Investigation of Photophysical Properties and Intramolecular Charge Transfer (ICT) Characteristics
The photophysical properties of quinoxaline derivatives are of significant interest for their application in optoelectronic devices. The introduction of electron-donating amine groups to the electron-accepting quinoxaline core can lead to the formation of molecules with intramolecular charge transfer (ICT) characteristics. researchgate.net This ICT process plays a crucial role in the fluorescence and color tuning of these materials.
Studies on various donor-acceptor molecules containing a quinoxaline unit have shown that the photophysical properties are strongly influenced by the nature of the donor and the polarity of the solvent. researchgate.net The absorption spectra of these compounds typically show bands corresponding to π-π* and n-π* transitions, with the long-wavelength absorption being attributed to the ICT process. researchgate.netscholaris.ca For example, the design and synthesis of 2,3-diphenylquinoxaline amine derivatives have yielded materials that exhibit emission from blue to yellow, a direct consequence of the ICT between the amine donor and the quinoxaline acceptor. researchgate.net
Exploration of Aggregation-Induced Enhanced Emission (AIEE) Phenomena
Aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE) are photophysical phenomena where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated or solid state. nih.govrsc.org This property is highly desirable for applications in solid-state lighting and sensing.
Several quinoxaline-based molecules have been shown to exhibit AIEE. scholaris.ca For instance, a series of quinoxaline-based compounds demonstrated deep blue light emission in both solution and the solid state, with some showing non-typical AIEE characteristics. scholaris.ca The mechanism behind AIEE in these systems is often attributed to the restriction of intramolecular rotation in the aggregated state, which suppresses non-radiative decay pathways and promotes radiative emission. scholaris.ca The study of 2,3-diphenylquinoxaline amine derivatives has also revealed AIE activity, with the formation of nanoaggregates in solvent mixtures leading to enhanced emission. researchgate.net
Utilization in Smart Materials and Chemically Controllable Switches
Quinoxaline derivatives have been explored for their potential use in smart materials and as chemically controllable switches. nih.gov These applications leverage the responsive nature of the quinoxaline core to external stimuli such as light, heat, or chemical analytes. While specific research on this compound in this area is limited, the broader class of quinoxaline compounds provides a foundation for its potential. The ability to modify the electronic properties of the quinoxaline ring through substitution allows for the design of molecules that can change their properties in a controlled manner, a key requirement for smart materials.
Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The rigid structure of the quinoxaline core, combined with the hydrogen bonding capabilities of the diamine groups, makes this compound a potential building block for the construction of supramolecular assemblies. researchgate.net
These assemblies can be designed for specific functions, such as molecular recognition, where the quinoxaline-based host can selectively bind to guest molecules. nih.gov The synthesis of macrocyclic receptors containing quinoxaline subunits has been reported, demonstrating their utility as building blocks for anion receptors. nih.gov The specific arrangement of hydrogen bond donors and acceptors in this compound could be exploited to create receptors for various analytes. A study on 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione, a derivative of 6-methylquinoxaline (B1581460), showed that molecules in the crystal are linked by weak C-H...O interactions, forming a three-dimensional network structure, which is a fundamental concept in supramolecular assembly.
Engineering of Macrocyclic Receptors and Cavitands
Quinoxaline derivatives are increasingly utilized as building blocks in the synthesis of macrocyclic receptors and cavitands due to their rigid structure and potential for functionalization. These molecular hosts are capable of encapsulating smaller guest molecules, a property that is central to their application in sensing, catalysis, and drug delivery.
While the direct incorporation of this compound into macrocyclic receptors or cavitands is not extensively documented in publicly available research, the broader class of quinoxaline diamines has been successfully used for this purpose. For instance, research has demonstrated the synthesis of fluorescent polyaza- and polyoxadiazamacrocycles using a structural fragment of 6,7-diamino-2,3-diphenylquinoxaline. nih.gov These macrocycles have shown potential as dual-channel (colorimetric and fluorimetric) pH indicators in aqueous media. nih.gov
Another example involves the creation of a deep quinoxaline-based cavitand receptor for the complexation of benzene (B151609). This was achieved through the synthesis of a 2,3-dichloro-6,7-dimethoxy quinoxaline bridging unit which was then incorporated into a resorcinarene (B1253557) skeleton. nih.gov Such studies highlight the potential of diamino-functionalized quinoxalines to form sophisticated host-guest systems. The synthesis of resorcinarene cavitands functionalized with methyluracil and viologen fragments further underscores the versatility of macrocyclic compounds in creating nanocarriers for potential drug delivery applications. semanticscholar.org
The general synthetic strategies often involve the condensation of the diaminoquinoxaline with other molecular components to form the macrocyclic structure. For example, the reaction of 2,3-bis(4-hydroxyphenyl) or 2,3-bis(4-mercaptophenyl)quinoxalines with diethylene and triethylene glycol ditosylate has been used to produce novel crown and thiacrown ethers. researchgate.net
| Macrocycle/Cavitand Type | Quinoxaline Precursor | Potential Application | Reference |
| Fluorescent Polyazamacrocycles | 6,7-diamino-2,3-diphenylquinoxaline | pH Indicators | nih.gov |
| Deep Cavitand Receptor | 2,3-dichloro-6,7-dimethoxy quinoxaline | Benzene Complexation | nih.gov |
| Crown and Thiacrown Ethers | 2,3-bis(4-hydroxyphenyl/mercaptophenyl)quinoxalines | Cation Complexation | researchgate.net |
| Resorcinarene Cavitand | Not quinoxaline-based, but relevant macrocycle | Drug Delivery | semanticscholar.org |
Studies of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
Non-covalent interactions, such as hydrogen bonding and π-stacking, are fundamental in determining the three-dimensional structure and properties of molecular solids. In the context of this compound, the two amino groups are expected to be primary sites for hydrogen bonding, acting as both donors and acceptors. The quinoxaline ring system, being an extended aromatic structure, is prone to engage in π-stacking interactions.
For example, the crystal structure of 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione reveals the presence of weak C—H⋯O interactions that link the molecules into a three-dimensional network. researchgate.netdoaj.org In this derivative, the quinoxaline unit is essentially planar. researchgate.net
The study of hydrogen bonding versus π-π stacking interactions in dipyrido[f,h]quinoxaline-6,7-dicarbonitrile demonstrates that the supramolecular organization can be dominated by either interaction depending on the conditions. researchgate.net In its solvent-free form, this molecule exhibits remarkable π-π columnar stacking, while its hydrochloride derivative forms extensive hydrogen-bonded networks. researchgate.net This illustrates the delicate balance between these forces in quinoxaline-based systems.
Computational studies on other heterocyclic systems, such as 3-methylindole, have been used to perform a "deep-dive" into the nature of π-π stacking interactions, highlighting their importance in ligand design and protein stability. nih.gov Similar theoretical approaches could be applied to this compound to predict its interaction motifs. The presence of both hydrogen-bond donors (the amino groups) and an extended π-system suggests that a complex interplay of these interactions likely governs its solid-state architecture.
Non-Metallic Catalytic Applications
The catalytic activity of organic molecules, or organocatalysis, has emerged as a powerful tool in chemical synthesis. Diamine derivatives, in particular, have been explored as catalysts for various transformations.
While there is no specific mention in the available literature of this compound itself being used as a non-metallic catalyst, the broader class of diamines has shown catalytic potential. For instance, 1,3-diamine derivatives have been designed and synthesized for use in enantioselective Mannich reactions of ketones. nih.gov These catalysts operate through the cooperative action of a primary and a tertiary amine group. nih.gov
The synthesis of quinoxaline derivatives often employs various catalytic systems, including non-metallic ones. For example, graphite (B72142) has been shown to be an efficient promoter for the construction of quinoxalines via the condensation of o-phenylenediamines and vicinal diketones. chim.it Furthermore, iridium complexes bearing N-heterocyclic carbene ligands have been used to catalyze the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and diamines. mdpi.com This "borrowing-hydrogen" process represents an environmentally friendly synthetic route. mdpi.com
The potential for this compound to act as a catalyst could be envisioned in reactions where the two amino groups can participate in substrate activation, for example, through hydrogen bonding or by acting as a bifunctional acid-base catalyst. However, experimental validation of such catalytic activity is yet to be reported.
Role in Analytical Chemistry as Reference Standards
Reference standards are crucial in analytical chemistry for the identification and quantification of substances. They are materials of high purity and well-characterized properties that are used to calibrate analytical instruments and validate analytical methods.
There is no direct evidence from the searched literature to suggest that this compound is commercially available or widely used as a certified reference standard. However, related quinoxaline derivatives do serve this purpose. For example, 6,7-Dimethoxy-2,3-dimethylquinoxaline is utilized as an internal standard in high-performance liquid chromatography (HPLC) for the quantification of methylglyoxal (B44143), a reactive metabolite. This standard is synthesized via the condensation of 4,5-dimethoxybenzene-1,2-diamine (B104307) with 2,3-butanedione.
The utility of quinoxaline derivatives in analytical methods is further exemplified by the analysis of 6-Methoxy-N2-methylpyridine-2,3-diamine by reverse-phase HPLC. sielc.com Additionally, methods have been developed for the determination of methylglyoxal as 2-methylquinoxaline by HPLC, which involves derivatization with o-phenylenediamine (B120857). These examples demonstrate the role of the quinoxaline scaffold in analytical applications, suggesting a potential, though not yet realized, use for this compound as a reference material, particularly if it were to be identified as a significant metabolite or degradation product in a particular system.
Q & A
What are the primary synthetic routes for 6-methylquinoxaline-2,3-diamine, and how do reaction conditions influence product purity?
Basic Research Focus
The synthesis typically involves condensation reactions between substituted o-phenylenediamines and α-diketones or derivatives. For example, reacting 6-methyl-o-phenylenediamine with glyoxal derivatives under reflux in polar solvents (e.g., ethanol or methanol) can yield the target compound. Solvent choice and temperature critically impact cyclization efficiency: prolonged heating in protic solvents may reduce byproducts like uncyclized intermediates . Purity optimization often requires post-synthesis purification via column chromatography or recrystallization using mixed solvents (e.g., ethanol-water).
How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives be resolved?
Advanced Research Focus
Discrepancies in spectral data (e.g., unexpected splitting in -NMR or IR carbonyl stretches) may arise from tautomerism, polymorphism, or residual solvent effects. To resolve these:
- Perform variable-temperature NMR to detect tautomeric equilibria.
- Compare experimental IR spectra with density functional theory (DFT)-calculated vibrational modes .
- Validate crystal structures via single-crystal X-ray diffraction (SCXRD), referencing databases like CCDC (e.g., CCDC 1983315 for related quinoxaline analogs) .
What methodologies are recommended for characterizing the electronic properties of this compound in drug discovery contexts?
Advanced Research Focus
Electron density analysis and frontier molecular orbital (FMO) studies are critical. Use:
- DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map HOMO-LUMO gaps, correlating with redox activity and charge-transfer potential .
- Molecular electrostatic potential (MESP) surfaces to predict nucleophilic/electrophilic sites for ligand-protein interactions.
- Cyclic voltammetry to experimentally validate redox behavior in buffer solutions (pH 7.4) .
How can researchers optimize the synthesis of this compound derivatives for high-throughput screening?
Advanced Research Focus
Automated parallel synthesis and reaction miniaturization improve throughput:
- Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours under conventional heating) .
- Use phase-transfer catalysts (PTCs) in biphasic systems to enhance yields of hydrophobic derivatives .
- Screen solvents (e.g., DMF vs. THF) and bases (e.g., KCO vs. EtN) to minimize side reactions in nucleophilic substitution steps .
What analytical techniques are most reliable for quantifying trace impurities in this compound batches?
Basic Research Focus
Combine chromatographic and spectroscopic methods:
- HPLC-PDA/MS : Use C18 columns with acetonitrile-water gradients (0.1% formic acid) for separation, coupled with mass detection to identify impurities down to 0.1% .
- TGA-DSC : Monitor thermal degradation profiles to detect solvent residues or polymorphic contaminants .
- --HSQC NMR : Resolve overlapping signals from structurally similar byproducts .
How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Focus
The methyl group at position 6 introduces steric hindrance, while the diamine moiety acts as an electron-rich site:
- Buchwald-Hartwig amination : Optimize Pd catalysts (e.g., Pd(dba)/XPhos) to overcome steric barriers during C-N bond formation .
- Suzuki-Miyaura coupling : Electron-withdrawing substituents on aryl boronic acids improve coupling efficiency at the C2/C3 positions .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to quantify rate constants for competing pathways (e.g., vs. quinoxaline without methyl groups) .
What computational tools are effective for predicting the biological activity of this compound derivatives?
Advanced Research Focus
Leverage multi-scale modeling:
- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., kinases, DNA gyrase) using PDB structures (e.g., 1ATP for ATP-binding sites) .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen-bond retention with active-site residues .
- QSAR models : Train on datasets of quinoxaline analogs to predict IC values for antimicrobial or anticancer activity .
How can researchers address low yields in the synthesis of this compound dithiocarbonate derivatives?
Basic Research Focus
Low yields often stem from competing side reactions (e.g., oxidation or dimerization):
- Optimize stoichiometry : Use a 2:1 molar ratio of carbon disulfide to diamine to favor dithiocarbonate formation .
- Inert atmosphere : Conduct reactions under N to prevent disulfide formation .
- Additive screening : Introduce catalytic iodine or CuI to accelerate cyclization .
What strategies validate the proposed mechanisms for quinoxaline ring functionalization?
Advanced Research Focus
Mechanistic validation requires tandem experimental-theoretical approaches:
- Isotopic labeling : Use -labeled diamines to track N-incorporation in products via --HMBC NMR .
- DFT transition-state analysis : Identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) using Gaussian 16 .
- In situ FTIR : Monitor intermediate formation during reactions (e.g., imine vs. enamine tautomers) .
How should researchers handle discrepancies between theoretical and experimental UV-Vis spectra of this compound complexes?
Advanced Research Focus
Discrepancies often arise from solvent effects or excited-state dynamics:
- Include solvation models : Use PCM (Polarizable Continuum Model) in TD-DFT calculations to match experimental λ .
- Compare with experimental excitation spectra : Measure fluorescence lifetimes (time-correlated single-photon counting) to validate predicted charge-transfer states .
- Re-optimize geometries : Ensure computed structures align with SCXRD data to exclude conformational artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
